molecular formula C10H14O2S B188798 1-Methyl-4-(propylsulfonyl)benzene CAS No. 90926-25-3

1-Methyl-4-(propylsulfonyl)benzene

Cat. No.: B188798
CAS No.: 90926-25-3
M. Wt: 198.28 g/mol
InChI Key: UUWYUBKTWPLKKD-UHFFFAOYSA-N
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Description

1-Methyl-4-(propylsulfonyl)benzene is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90926-25-3

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-methyl-4-propylsulfonylbenzene

InChI

InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

UUWYUBKTWPLKKD-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of 4-methylthiophenol (Aldrich; 20.0 g; 161 mmol) in MeOH (400 ml) was treated with a 5 N solution of NaOH in water (40 mL) and with 1-iodopropane (18.0 ml; 185 mmol). The reaction was stirred at 0° C. for 1 h then concentrated under reduced pressure. The concentrated solution was diluted with EtOAc then washed with brine. The organic phase was dried on MgSO4, filtered and concentrated under reduced pressure to give a residue, which was dissolved in DCM (200 ml) and cooled to at 0° C. This solution was treated over 20 min with a suspension of 3-chloroperbenzoic acid (83.12 g; 337.2 mmol) in DCM (600 ml). The reaction suspension was stirred at 0° C. for 3 h then treated with a further portion of 3-chloroperbenzoic acid (18.86 g; 76.52 mmol) in DCM (150 ml). The reaction was warmed to RT and stirred for 16 h. The reaction solution was filtered and the filtrate reduced in volume under reduced pressure and diluted with EtOAc, then washed twice with a 1 N solution of NaOH in water and then brine. The organic phase was dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound (24.80 g, 78%) as an oil which solidified upon standing.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
83.12 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
18.86 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
78%

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